N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide
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Overview
Description
N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, a pyridine ring, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the 6-methylpyridin-2-yl derivative. This can be achieved through the alkylation of 2-chloropyridine with methyl iodide in the presence of a base such as potassium carbonate.
Alkyne Introduction: The next step is the introduction of the prop-2-ynyl group. This can be done via a Sonogashira coupling reaction, where the pyridine derivative is reacted with propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Amide Formation: The final step involves the formation of the benzamide structure. This can be achieved by reacting the intermediate with 4-aminomethylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N-methylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated synthesis equipment, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The alkyne group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
N-Methylpyridine-2-carboxamide: Similar in structure but lacks the alkyne group.
4-Methylpyridine-2-carboxamide: Similar but with a different substitution pattern on the pyridine ring.
N-Methyl-4-aminobenzamide: Similar but lacks the pyridine ring.
Uniqueness
N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide is unique due to its combination of a benzamide core, a pyridine ring, and an alkyne group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both chemical and biological research.
Properties
IUPAC Name |
N-methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-4-12-22(14-18-7-5-6-15(2)21-18)13-16-8-10-17(11-9-16)19(23)20-3/h1,5-11H,12-14H2,2-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKDNKKIQARCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)CC2=CC=C(C=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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